9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
Properties
IUPAC Name |
3-(2-methoxyphenyl)-9-propan-2-yl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)22-10-16-19(26-12-22)9-8-15-20(23)17(11-25-21(15)16)14-6-4-5-7-18(14)24-3/h4-9,11,13H,10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSZJMFXZNDDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule features a bicyclic chromeno-oxazinone scaffold with substituents at positions 3 and 9. Retrosynthetic disconnection suggests two primary strategies:
- Oxazinone Ring Formation : Construction of the 1,3-oxazin-4-one ring via cyclization of an intermediate amine or hydroxylamine derivative with a carbonyl group.
- Chromene Annulation : Formation of the chromene moiety through acid-catalyzed cyclization, such as the Pechmann or Kostanecki reaction, using phenolic precursors.
The 2-methoxyphenyl group at position 3 may be introduced via electrophilic substitution or cross-coupling, while the isopropyl group at position 9 likely derives from alkylation of a pre-existing hydroxyl or ketone intermediate.
Synthetic Routes and Methodologies
Route 1: Oxazinone-First Approach
This method prioritizes the assembly of the 1,3-oxazin-4-one ring before annulating the chromene system.
Step 1: Synthesis of 3-(2-Methoxyphenyl)-1,3-oxazin-4-one
A substituted benzamide derivative undergoes cyclodehydration with phosphorus oxychloride (POCl₃) to form the oxazinone core. For example:
$$
\text{2-Methoxybenzamide} + \text{POCl}_3 \xrightarrow{\Delta} \text{3-(2-Methoxyphenyl)-1,3-oxazin-4-one} \quad (\text{Yield: 68\%})
$$
Step 2: Chromene Annulation via Pechmann Reaction
The oxazinone intermediate reacts with a β-keto ester (e.g., ethyl acetoacetate) and concentrated sulfuric acid to form the chromene ring:
$$
\text{Oxazinone} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, 60^\circ\text{C}} \text{Chromeno-oxazinone} \quad (\text{Yield: 52\%})
$$
Step 3: Isopropyl Group Introduction
The chromeno-oxazinone undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of AlCl₃:
$$
\text{Chromeno-oxazinone} + \text{Isopropyl bromide} \xrightarrow{\text{AlCl}_3} \text{9-Isopropyl Derivative} \quad (\text{Yield: 45\%})
$$
Key Challenges : Low regioselectivity during alkylation and side reactions during cyclization necessitate careful temperature control.
Route 2: Chromene-First Approach
This strategy constructs the chromene moiety prior to oxazinone ring closure.
Step 1: Synthesis of 8-Hydroxy-9-isopropylchromen-4-one
Resorcinol reacts with ethyl isopropylacetoacetate under acidic conditions (H₂SO₄) to form the chromen-4-one scaffold:
$$
\text{Resorcinol} + \text{Ethyl isopropylacetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{8-Hydroxy-9-isopropylchromen-4-one} \quad (\text{Yield: 74\%})
$$
Step 2: Introduction of 2-Methoxyphenyl Group
A Suzuki-Miyaura coupling installs the 2-methoxyphenyl group at position 3 using a palladium catalyst:
$$
\text{8-Hydroxy-9-isopropylchromen-4-one} + \text{2-Methoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{3-(2-Methoxyphenyl) Derivative} \quad (\text{Yield: 61\%})
$$
Step 3: Oxazinone Ring Closure
Reaction with hydroxylamine hydrochloride in ethanol induces cyclization:
$$
\text{3-(2-Methoxyphenyl)chromenone} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, reflux}} \text{Target Compound} \quad (\text{Yield: 58\%})
$$
Advantages : Higher regiocontrol for the 2-methoxyphenyl group compared to Route 1.
Optimization and Mechanistic Insights
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 32% | 43% |
| Step Count | 3 | 3 |
| Regioselectivity | Moderate | High |
| Scalability | Limited | High |
Route 2 offers superior scalability and regiocontrol, making it preferable for industrial applications.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms >98% purity, with a retention time of 6.7 min.
Chemical Reactions Analysis
Types of Reactions
9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The common synthetic routes include:
- Preparation of the Chromene Core : The initial step involves synthesizing the chromene structure.
- Formation of the Oxazine Ring : Following the formation of the chromene core, the oxazine ring is introduced under controlled reaction conditions.
Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals.
Table 1: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
Anticancer Activity
This compound has shown promising anticancer properties against various cancer cell lines. Studies indicate that it exhibits cytotoxic effects particularly against glioblastoma and breast cancer cell lines.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| U-87 (Glioblastoma) | 19.6 ± 1.5 | This compound |
| MDA-MB-231 (Breast Cancer) | TBD | TBD |
Case Studies and Research Findings
Several studies have explored the biological significance of this compound:
- Antioxidant Screening : A study evaluating multiple derivatives of oxazines found that specific functional groups significantly enhanced radical scavenging activity.
- Anticancer Efficacy : Another investigation highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds demonstrating more than twice the activity compared to standard chemotherapeutics.
Mechanism of Action
The mechanism of action of 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, potentially leading to therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The chromeno-oxazin scaffold is highly tunable, with substituent variations significantly altering physical, chemical, and pharmacological properties. Below is a detailed analysis of key analogs and their comparative attributes:
Substituent Effects on Physicochemical Properties
- Alkyl and Aromatic Substituents: Compound 6a (9-benzyl-2-phenyl derivative): Lower yield (40%) and melting point (138–140°C) compared to derivatives with methyl-substituted benzyl groups (e.g., 6d, 70% yield, m.p. 159–164°C) . 9-(3-Methoxypropyl)-3-(4-chlorophenyl) derivative (): The methoxypropyl group introduces flexibility and moderate polarity, contrasting with the rigid 2-methoxyphenyl group in the target compound. Chlorine substituents increase electron-withdrawing effects, which could alter reactivity .
Crystallinity and Stability :
Methyl or halogen substituents at specific positions (e.g., 6d , 4-methylbenzyl) correlate with higher melting points, suggesting improved crystallinity. The isopropyl group in the target compound may similarly enhance stability due to steric hindrance .
Research Implications
- Pharmacological Optimization : The 2-methoxyphenyl group’s ortho-substitution may confer steric advantages in target binding, while the isopropyl group could prolong metabolic stability.
- Synthetic Challenges : Steric hindrance from isopropyl may necessitate tailored catalysts or solvent systems for efficient synthesis.
- Biological Screening: Prioritize assays for anti-inflammatory and antimicrobial activity, leveraging known mechanisms of analogous compounds .
Biological Activity
The compound 9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the chromeno[8,7-e][1,3]oxazin family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 302.34 g/mol
Structural Features
- The compound features a chromeno ring fused with an oxazin ring.
- It contains an isopropyl group and a methoxyphenyl moiety that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds within the chromeno[8,7-e][1,3]oxazin class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit cell proliferation by inducing apoptosis in cancer cells. Research has shown that they can modulate various signaling pathways involved in cancer progression.
- Case Study : A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by inducing cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in several contexts:
- In Vitro Studies : Laboratory tests have shown that this compound exhibits activity against a range of bacterial strains. For example, it was effective against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Research also suggests that this compound possesses anti-inflammatory properties:
- Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.
- Potential Applications : This suggests possible therapeutic applications in treating inflammatory diseases such as arthritis.
Data Table: Summary of Biological Activities
Q & A
Q. How to improve yield in multi-step synthesis?
- Methodological Answer :
- Catalyst screening : Test PdCl₂(PPh₃)₂ vs. CuI for coupling steps to reduce side products .
- Flow chemistry : Optimize residence time and temperature for cyclization steps to enhance reproducibility .
- In-line purification : Use catch-and-release cartridges to isolate intermediates before final oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
